molecular formula C23H16BrClN2O3 B10947267 2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B10947267
M. Wt: 483.7 g/mol
InChI Key: LMAQVWNZLLKBIT-UHFFFAOYSA-N
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Description

2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including amino, bromo, chlorobenzyl, hydroxy, chromenyl, and cyanide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Bromination: Introduction of the bromo group into the phenyl ring using bromine or a brominating agent.

    Chlorobenzylation: Attachment of the chlorobenzyl group through a nucleophilic substitution reaction.

    Hydroxylation: Introduction of the hydroxy group via oxidation reactions.

    Chromene Formation: Cyclization to form the chromene ring structure.

    Amination: Introduction of the amino group through amination reactions.

    Cyanation: Addition of the cyanide group using cyanating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The bromo and chlorobenzyl groups can be reduced to form corresponding hydrocarbons.

    Substitution: The amino and cyanide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of chromenone derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted amino or cyanide derivatives.

Scientific Research Applications

2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets. The amino and cyanide groups can interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE
  • 2-AMINO-4-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE

Uniqueness

The uniqueness of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromo and chlorobenzyl groups, along with the hydroxy and cyanide functionalities, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H16BrClN2O3

Molecular Weight

483.7 g/mol

IUPAC Name

2-amino-4-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-5-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H16BrClN2O3/c24-14-6-9-19(29-12-13-4-7-15(25)8-5-13)16(10-14)21-17(11-26)23(27)30-20-3-1-2-18(28)22(20)21/h1-10,21,28H,12,27H2

InChI Key

LMAQVWNZLLKBIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(C(=C(OC2=C1)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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